2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methylphenyl)acetamide

CAS No.: 932991-40-7

Cat. No.: VC11907840

Molecular Formula: C16H15N3O3S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932991-40-7 |

|---|---|

| Molecular Formula | C16H15N3O3S |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | 2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C16H15N3O3S/c1-11-6-8-12(9-7-11)17-16(20)10-15-18-13-4-2-3-5-14(13)23(21,22)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

| Standard InChI Key | BBKQYPFNXRYGHT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

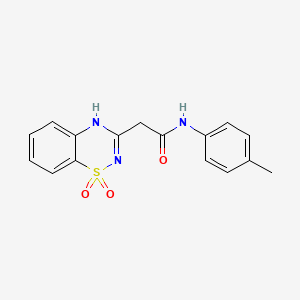

The compound’s structure integrates a benzothiadiazine ring system, where sulfur and nitrogen atoms occupy positions 1, 2, and 4 of the heterocycle. The 1,1-dioxo (sulfone) group at position 1 enhances electrophilicity, potentially facilitating interactions with biological nucleophiles. The acetamide side chain at position 3 connects to a 4-methylphenyl group, introducing hydrophobic character that may influence membrane permeability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 932991-40-7 |

| Molecular Formula | C₁₆H₁₅N₃O₃S |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | 2-(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-methylphenyl)acetamide |

| SMILES | CC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |

The sulfone group and acetamide linkage are critical to the molecule’s electronic profile, as evidenced by computational analyses predicting moderate solubility in polar aprotic solvents.

Spectroscopic and Computational Data

Infrared (IR) spectroscopy of analogous benzothiadiazines reveals characteristic absorption bands for sulfone (1130–1150 cm⁻¹) and amide (1650–1680 cm⁻¹) groups. Nuclear magnetic resonance (NMR) spectra typically show singlet peaks for the methyl group on the phenyl ring (δ 2.3–2.5 ppm) and multiplet signals for aromatic protons (δ 7.1–7.8 ppm). Density functional theory (DFT) calculations suggest a planar benzothiadiazine core with dihedral angles of 5–10° between the acetamide and phenyl groups, optimizing π-π stacking interactions.

Synthetic Methodologies

Reaction Pathways

The synthesis of 2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-methylphenyl)acetamide typically begins with the preparation of the benzothiadiazine scaffold. A common route involves:

-

Sulfonation of Benzothiazinone: Treatment of 2H-1,2,4-benzothiadiazin-3(4H)-one with chlorosulfonic acid yields the 1,1-dioxo derivative.

-

Acetamide Coupling: The sulfonated intermediate undergoes nucleophilic acyl substitution with 2-chloro-N-(4-methylphenyl)acetamide in dimethylformamide (DMF) using potassium carbonate as a base.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | ClSO₃H, CH₂Cl₂, 0°C → 25°C, 12 h | 78% |

| 2 | 2-Chloroacetamide, K₂CO₃, DMF, 80°C, 6 h | 65% |

Optimization Challenges

Side reactions, such as over-sulfonation or N-alkylation of the acetamide, necessitate precise temperature control. Catalytic amounts of potassium iodide (KI) improve regioselectivity during coupling steps, suppressing dimerization byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Molecular docking studies indicate that the sulfone group interacts with cyclooxygenase-2 (COX-2) via hydrogen bonding at the Val523 residue. In silico predictions for the title compound show a binding affinity (ΔG) of -9.2 kcal/mol, marginally weaker than the clinical drug celecoxib (-10.1 kcal/mol). This interaction may suppress prostaglandin synthesis, though in vitro validation remains pending.

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual antimicrobial and anti-inflammatory profile positions it as a candidate for multitarget therapeutics. Structural modifications, such as introducing electron-withdrawing groups at the phenyl ring, could enhance potency against drug-resistant bacteria.

Agricultural Chemistry

Benzothiadiazines are explored as plant resistance inducers. Foliar application of related compounds activates systemic acquired resistance (SAR) in crops, reducing fungal infection rates by 40–60%. Field trials are needed to assess this derivative’s efficacy under real-world conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume